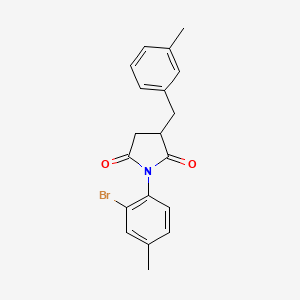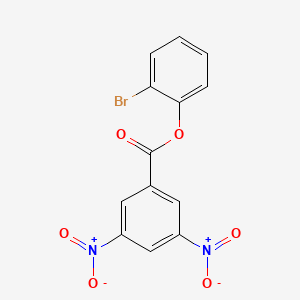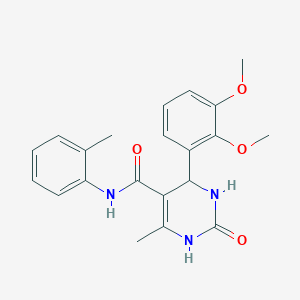
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione, also known as BMBP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BMBP belongs to the class of pyrrolidinedione compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is not fully understood, but it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or receptors. For example, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been found to bind to certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. This compound has also been found to have effects on the central nervous system, including the modulation of neurotransmitter release and the enhancement of cognitive function.
実験室実験の利点と制限
One advantage of using 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential to exhibit anti-cancer and neuroprotective effects, which may have implications for the development of new drugs. Additionally, this compound has been found to be relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its clinical development.
将来の方向性
There are several future directions for the study of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, future studies may focus on the synthesis of analogs of this compound, which may exhibit improved pharmacological properties. Another direction is to investigate the potential applications of this compound in other fields, such as materials science and environmental chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs in various fields of scientific research.
合成法
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been synthesized using various methods, including the reaction of 1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione with a suitable reagent. One such method involves the reaction of the starting material with sodium methoxide in methanol, followed by the addition of a suitable acid to yield this compound. Other methods include the reaction of the starting material with a suitable amine, followed by the addition of a suitable acid to yield this compound.
科学的研究の応用
1-(2-bromo-4-methylphenyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where this compound has been found to exhibit anti-cancer activity. This compound has also been found to have potential applications in the field of neuroscience, where it has been found to exhibit neuroprotective effects. Additionally, this compound has been found to have potential applications in the field of organic chemistry, where it has been used as a starting material for the synthesis of other compounds.
特性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)10-15-11-18(22)21(19(15)23)17-7-6-13(2)9-16(17)20/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVQYCPDOHGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)

![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)